Cas no 860621-03-0 (N-Quinolin-5-ylthiourea)

N-Quinolin-5-ylthiourea is a thiourea derivative featuring a quinolin-5-yl substituent, which enhances its utility in coordination chemistry and medicinal research. This compound serves as a versatile ligand, capable of forming stable complexes with transition metals due to the sulfur and nitrogen donor atoms in its structure. Its quinoline moiety further contributes to potential biological activity, making it relevant in the development of antimicrobial and anticancer agents. The compound's well-defined reactivity and structural properties also support its use in organic synthesis, particularly in the preparation of heterocyclic frameworks. Its stability and solubility in common organic solvents facilitate handling in laboratory applications.
N-Quinolin-5-ylthiourea structure
N-Quinolin-5-ylthiourea structure
Product name:N-Quinolin-5-ylthiourea
CAS No:860621-03-0
MF:C10H9N3S
MW:203.263560056686
MDL:MFCD03305522
CID:3030721
PubChem ID:1471601

N-Quinolin-5-ylthiourea Chemical and Physical Properties

Names and Identifiers

    • quinolin-5-ylthiourea
    • N-(5-quinolyl)thiourea
    • 1-(quinolin-5-yl)thiourea
    • STK940931
    • (quinolin-5-yl)thiourea
    • DB-119908
    • ALBB-015970
    • 2N-012
    • AKOS005175269
    • MFCD03305522
    • AB01319669-02
    • N-quinolin-5-ylthiourea
    • CS-0252110
    • BBL029942
    • SCHEMBL4511393
    • 1-quinolin-5-ylthiourea
    • 860621-03-0
    • G41213
    • N-(5-quinolinyl)thiourea
    • EN300-59005
    • NCGC00324964-01
    • Thiourea, N-5-quinolinyl-
    • quinolin-5-ylthiourea, AldrichCPR
    • 853-715-2
    • N-Quinolin-5-ylthiourea
    • MDL: MFCD03305522
    • Inchi: InChI=1S/C10H9N3S/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1-6H,(H3,11,13,14)
    • InChI Key: TUAOXEMLOUKHAY-UHFFFAOYSA-N
    • SMILES: S=C(N)NC1=C2C=CC=NC2=CC=C1

Computed Properties

  • Exact Mass: 203.05171847g/mol
  • Monoisotopic Mass: 203.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83Ų
  • XLogP3: 1.8

N-Quinolin-5-ylthiourea Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

N-Quinolin-5-ylthiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB341377-5 g
N-(5-Quinolinyl)thiourea; 95%
860621-03-0
5 g
€656.50 2023-07-19
abcr
AB341377-500 mg
N-(5-Quinolinyl)thiourea; 95%
860621-03-0
500MG
€195.40 2023-01-22
Chemenu
CM241912-5g
1-(Quinolin-5-yl)thiourea
860621-03-0 97%
5g
$497 2021-08-04
Enamine
EN300-59005-5.0g
(quinolin-5-yl)thiourea
860621-03-0 95%
5.0g
$869.0 2023-02-09
abcr
AB341377-500mg
N-(5-Quinolinyl)thiourea, 95%; .
860621-03-0 95%
500mg
€205.00 2025-02-15
1PlusChem
1P00JDN7-2.5g
N-Quinolin-5-ylthiourea
860621-03-0 95%
2.5g
$633.00 2025-03-01
1PlusChem
1P00JDN7-5g
N-quinolin-5-ylthiourea
860621-03-0 95%
5g
$1136.00 2024-04-21
abcr
AB341377-5g
N-(5-Quinolinyl)thiourea, 95%; .
860621-03-0 95%
5g
€637.00 2025-02-15
Aaron
AR00JDVJ-10g
N-quinolin-5-ylthiourea
860621-03-0 95%
10g
$1674.00 2023-12-13
A2B Chem LLC
AJ03347-50mg
N-Quinolin-5-ylthiourea
860621-03-0 95%
50mg
$119.00 2024-04-19

Additional information on N-Quinolin-5-ylthiourea

Comprehensive Overview of N-Quinolin-5-ylthiourea (CAS No. 860621-03-0): Properties, Applications, and Research Insights

N-Quinolin-5-ylthiourea (CAS No. 860621-03-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This thiourea derivative features a quinoline backbone, a structural motif known for its diverse biological activities and applications in drug discovery. The compound's unique molecular architecture, combining a quinoline ring with a thiourea functional group, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic benefits.

Recent studies highlight the growing interest in N-Quinolin-5-ylthiourea as a building block for small-molecule inhibitors targeting various enzymes and receptors. Researchers are particularly intrigued by its potential role in modulating protein-protein interactions, a hot topic in modern drug development. The compound's CAS No. 860621-03-0 serves as a critical identifier in chemical databases, ensuring precise tracking in high-throughput screening and structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, N-Quinolin-5-ylthiourea exemplifies the versatility of quinoline-based compounds in medicinal chemistry. Its thiourea moiety offers multiple sites for chemical modification, enabling researchers to fine-tune solubility, bioavailability, and target affinity. These properties align with current trends in fragment-based drug design, where molecular fragments like this are used to construct larger, more potent drug candidates.

The compound's physicochemical properties make it suitable for various analytical techniques, including HPLC purification and mass spectrometry analysis. Its distinct UV absorption characteristics, attributable to the quinoline chromophore, facilitate detection and quantification in complex biological matrices. These features are particularly relevant in ADME studies (Absorption, Distribution, Metabolism, and Excretion), a crucial phase in preclinical drug development.

In materials science, N-Quinolin-5-ylthiourea has shown promise as a precursor for metal-organic frameworks (MOFs) and coordination polymers. The compound's ability to chelate metal ions through its thiourea group and quinoline nitrogen makes it an interesting ligand for designing functional materials with potential applications in catalysis, sensing, and gas storage. This aligns with the growing demand for sustainable materials in green chemistry initiatives.

Quality control of N-Quinolin-5-ylthiourea (CAS No. 860621-03-0) typically involves rigorous spectroscopic characterization, including NMR, IR, and elemental analysis. The compound's stability under various conditions is a subject of ongoing research, particularly regarding its photostability and thermal decomposition profile. These studies are essential for ensuring reproducibility in research applications and potential scale-up processes.

The scientific community continues to explore novel synthetic routes to N-Quinolin-5-ylthiourea, with recent focus on catalyst-free reactions and green chemistry approaches. These developments respond to the pharmaceutical industry's push toward more sustainable synthesis methods that reduce waste and energy consumption. The compound's relatively simple structure yet rich chemistry makes it an ideal candidate for demonstrating these principles.

From a commercial perspective, N-Quinolin-5-ylthiourea serves as a valuable research chemical for academic and industrial laboratories. Its pricing and availability often reflect the growing demand for specialty chemicals in drug discovery pipelines. Suppliers typically provide detailed certificates of analysis to ensure researchers receive material meeting stringent purity standards for their specific applications.

Future research directions for N-Quinolin-5-ylthiourea may include exploration of its biological activity spectrum, particularly in emerging therapeutic areas like antimicrobial resistance and neurodegenerative diseases. The compound's structural features suggest potential interactions with various biological targets, though comprehensive in vitro and in vivo studies would be necessary to validate any therapeutic potential.

In summary, N-Quinolin-5-ylthiourea (CAS No. 860621-03-0) represents an important chemical tool at the intersection of medicinal chemistry and materials science. Its dual functionality as both a potential pharmacophore and a versatile ligand continues to inspire innovative research across multiple scientific disciplines. As synthetic methodologies advance and biological screening technologies become more sophisticated, this compound will likely maintain its relevance in cutting-edge scientific investigations.

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Amadis Chemical Company Limited
(CAS:860621-03-0)N-Quinolin-5-ylthiourea
A917649
Purity:99%
Quantity:5g
Price ($):626.0